Cas no 146453-32-9 (Boc-(R)-4-amino-6-methyl-heptanoic acid)
Boc-(R)-4-amino-6-methyl-heptanoic acid Chemical and Physical Properties
Names and Identifiers
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- (R)-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid
- (R)-4-(Boc-aMino)-6-Methyl-heptanoic acid
- Boc-(R)-4-amino-6-methyl-heptanoic acid
- Heptanoic acid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-6-methyl-, (4R)-
- (4R)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
- (R)-4-(Boc-aMino)-6-Methylheptanoic acid
- Boc-(R)-4-Amino-6-methylheptanoic acid
- boc-γ-l-dihomo-leucine
- (R)-4-[(tert-Butoxy)carbonyl]amino-6-methylheptanoic acid
- MFCD01074530
- (R)-4-(Boc-amino)-6-methylheptanoic acid, >=98.0% (TLC)
- AKOS015893120
- CS-0204490
- (R)-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoicacid
- (4R)-4-{[(tert-butoxy)carbonyl]amino}-6-methylheptanoic acid
- Heptanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-6-methyl-, (4R)-
- SCHEMBL7434716
- (4R)-4-[(TERT-BUTOXYCARBONYL)AMINO]-6-METHYLHEPTANOIC ACID
- 146453-32-9
- BS-21424
- DTXSID90373179
- Boc-(R)-4-amino-6-methyl-heptanoic acid≥ 98% (NMR)
- DB-247543
- G84402
-
- MDL: MFCD01074530
- Inchi: 1S/C13H25NO4/c1-9(2)8-10(6-7-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t10-/m1/s1
- InChI Key: ILHMTULQPDRVLS-SNVBAGLBSA-N
- SMILES: O(C(N[C@H](CCC(=O)O)CC(C)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 259.17800
- Monoisotopic Mass: 259.17835828g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 9
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- Density: 1.033
- Melting Point: 110-111 ºC
- PSA: 75.63000
- LogP: 3.18150
Boc-(R)-4-amino-6-methyl-heptanoic acid Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Boc-(R)-4-amino-6-methyl-heptanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 212277-250mg |
R)-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid |
146453-32-9 | 95% | 250mg |
£129.00 | 2022-03-01 | |
| Fluorochem | 212277-1g |
R)-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid |
146453-32-9 | 95% | 1g |
£394.00 | 2022-03-01 | |
| Fluorochem | 212277-5g |
R)-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid |
146453-32-9 | 95% | 5g |
£1908.00 | 2022-03-01 | |
| TRC | B284680-250mg |
Boc-(R)-4-amino-6-methyl-heptanoic acid |
146453-32-9 | 250mg |
$ 310.00 | 2022-06-07 | ||
| TRC | B284680-500mg |
Boc-(R)-4-amino-6-methyl-heptanoic acid |
146453-32-9 | 500mg |
$ 515.00 | 2022-06-07 | ||
| TRC | B284680-1000mg |
Boc-(R)-4-amino-6-methyl-heptanoic acid |
146453-32-9 | 1g |
$ 825.00 | 2022-06-07 | ||
| Chemenu | CM303792-5g |
(R)-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid |
146453-32-9 | 95% | 5g |
$1029 | 2021-06-09 | |
| Chemenu | CM303792-5g |
(R)-4-((tert-Butoxycarbonyl)amino)-6-methylheptanoic acid |
146453-32-9 | 95% | 5g |
$1029 | 2022-06-12 | |
| eNovation Chemicals LLC | Y1249103-100mg |
Heptanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-6-methyl-, (4R)- |
146453-32-9 | 98% (NMR) | 100mg |
$235 | 2024-06-08 | |
| eNovation Chemicals LLC | Y1249103-250mg |
Heptanoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-6-methyl-, (4R)- |
146453-32-9 | 98% (NMR) | 250mg |
$335 | 2024-06-08 |
Boc-(R)-4-amino-6-methyl-heptanoic acid Suppliers
Boc-(R)-4-amino-6-methyl-heptanoic acid Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on Boc-(R)-4-amino-6-methyl-heptanoic acid
Boc-(R)-4-amino-6-methyl-heptanoic Acid: A Comprehensive Overview
Boc-(R)-4-amino-6-methyl-heptanoic acid is a compound with the CAS number 146453-32-9, representing a significant molecule in the field of organic chemistry and biochemistry. This compound is characterized by its unique structure, which includes a tertiary butyl carbonyl (Boc) protecting group, an amino group, and a methyl substituent on the heptanoic acid backbone. The stereochemistry at the chiral center is specified as R, indicating a specific spatial arrangement of the substituents around the carbon atom.
The synthesis of Boc-(R)-4-amino-6-methyl-heptanoic acid involves advanced techniques in organic synthesis, including multi-step reactions and stereochemical control. Recent studies have highlighted the importance of this compound in various applications, particularly in drug discovery and peptide synthesis. The presence of the Boc group makes it an ideal candidate for protecting amino groups during peptide synthesis, ensuring high yields and purity in the final product.
Recent research has focused on the biological activity of Boc-(R)-4-amino-6-methyl-heptanoic acid and its derivatives. For instance, studies have demonstrated that this compound exhibits potential anti-inflammatory properties, making it a promising candidate for therapeutic applications. Additionally, its role in modulating cellular signaling pathways has been explored, providing insights into its potential use in treating chronic diseases such as cancer and neurodegenerative disorders.
The structural versatility of Boc-(R)-4-amino-6-methyl-heptanoic acid allows for further functionalization, enabling researchers to tailor its properties for specific applications. For example, modifications to the side chains can enhance its bioavailability or improve its interaction with target proteins. These advancements are supported by cutting-edge analytical techniques, such as NMR spectroscopy and mass spectrometry, which provide detailed insights into the compound's structure and behavior.
In terms of industrial applications, Boc-(R)-4-amino-6-methyl-heptanoic acid is increasingly being utilized in the development of novel materials and biomolecules. Its ability to form stable peptide bonds makes it valuable in the production of custom peptides for research and therapeutic purposes. Furthermore, its compatibility with various chemical reactions facilitates its integration into larger molecular frameworks, expanding its utility across multiple disciplines.
Looking ahead, ongoing research aims to uncover new functionalities and applications for Boc-(R)-4-amino-6-methyl-heptanoic acid. Collaborative efforts between academic institutions and industry partners are driving innovation in this field, with a focus on enhancing its scalability and sustainability. As our understanding of this compound deepens, it is anticipated that Boc-(R)-4-amino-6-methyl-heptanoic acid will play an increasingly pivotal role in advancing scientific research and technological development.
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